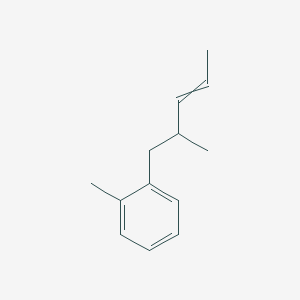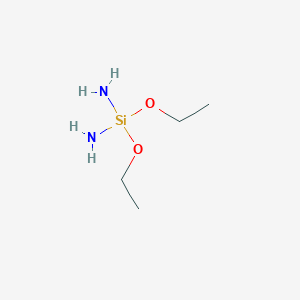
1,1-Diethoxysilanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethoxysilanediamine is an organosilicon compound characterized by the presence of two ethoxy groups and two amine groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diethoxysilanediamine can be synthesized through several methods. One common approach involves the reaction of diethoxysilane with ammonia or primary amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethoxysilanediamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to replace ethoxy groups with halides.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon compounds.
Substitution: Halosilanes and alkylsilanes.
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxysilanediamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in the modification of biomolecules and as a component in drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1,1-Diethoxysilanediamine involves its ability to interact with various molecular targets through its amine and ethoxy groups. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The compound’s reactivity is influenced by the presence of the silicon atom, which can stabilize reactive intermediates and facilitate various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diethoxyethane: Similar in structure but lacks the amine groups.
1,1-Diaminoethane: Contains amine groups but lacks the ethoxy groups.
1,1-Diethoxysilane: Similar but lacks the amine groups.
Uniqueness
1,1-Diethoxysilanediamine is unique due to the presence of both ethoxy and amine groups attached to a silicon atom. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. The silicon atom provides additional stability and reactivity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
156444-04-1 |
|---|---|
Molekularformel |
C4H14N2O2Si |
Molekulargewicht |
150.25 g/mol |
IUPAC-Name |
[diamino(ethoxy)silyl]oxyethane |
InChI |
InChI=1S/C4H14N2O2Si/c1-3-7-9(5,6)8-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
JQYYNTIMAJOOMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](N)(N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


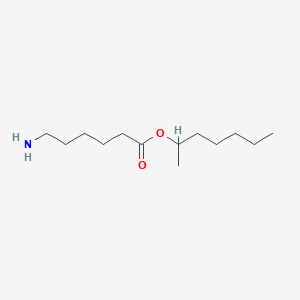
silane](/img/structure/B14260347.png)
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)

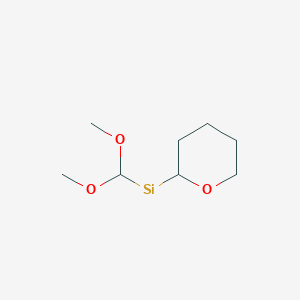
![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
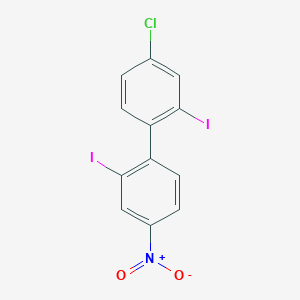
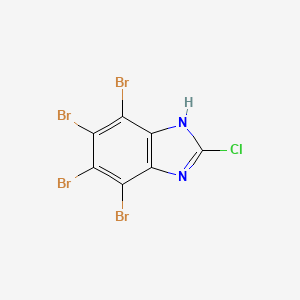
![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
